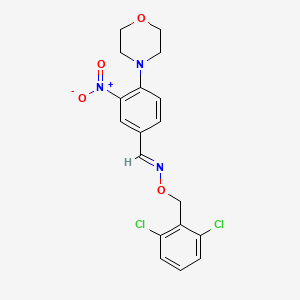

4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Description

Properties

IUPAC Name |

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(4-morpholin-4-yl-3-nitrophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O4/c19-15-2-1-3-16(20)14(15)12-27-21-11-13-4-5-17(18(10-13)23(24)25)22-6-8-26-9-7-22/h1-5,10-11H,6-9,12H2/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBQEQAKYGJROX-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps. The starting material is often 4-morpholino-3-nitrobenzaldehyde, which undergoes a reaction with 2,6-dichlorobenzyl hydroxylamine to form the oxime derivative. The reaction conditions usually include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The morpholine ring and the oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 4-morpholino-3-aminobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime.

Scientific Research Applications

Chemical Reactivity

4-Morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo several chemical transformations:

- Oxidation: The nitro group can be oxidized to form nitroso derivatives.

- Reduction: The nitro group can be reduced to an amine under suitable conditions.

- Substitution: The morpholine ring and oxime group can participate in nucleophilic substitution reactions with various reagents .

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.

Biology

In biological research, 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways. Its structure allows it to interact with molecular targets such as enzymes or receptors, influencing biological activity through mechanisms like redox reactions and hydrogen bonding .

Industry

The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals, where it may serve as a building block for more complex formulations .

Case Studies and Research Findings

Several studies have highlighted the antimicrobial and anticancer activities of derivatives related to this compound:

- Antimicrobial Activity: Research indicates that compounds derived from similar structures exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives containing electron-withdrawing groups have shown enhanced activity against Mycobacterium smegmatis .

- Anticancer Potential: Some studies have explored the anticancer effects of related compounds against human breast cancer cell lines. These investigations often employ molecular docking studies to understand the binding modes of active compounds with cellular receptors .

Mechanism of Action

The mechanism of action of 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring and oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The following compounds share structural motifs (e.g., dichlorobenzyl groups, oxime linkages, or aromatic substituents) with 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, enabling mechanistic and functional comparisons.

Uno3 (Trimethylene-bis-[4-hydroxyiminomethyl]pyridinium] Dibromide Mono-2,6-Dichlorobenzyl Ether)

- Structure : Bispyridinium oxime with a 2,6-dichlorobenzyl ether substituent.

- Activity : Allosteric modulator of muscarinic M2 receptors, with the 2,6-dichlorobenzyl group critical for enhancing receptor affinity and stabilizing allosteric interactions .

- Comparison: Both compounds feature a 2,6-dichlorobenzyl ether, suggesting shared steric and electronic properties conducive to receptor binding. Unlike Uno3, the morpholino and nitro groups in the target compound may alter solubility and target selectivity.

CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-Dichlorobenzyl)oxime)

- Structure : Imidazothiazole carbaldehyde oxime with a 3,4-dichlorobenzyl group.

- Activity : Selective agonist of the human constitutive androstane receptor (CAR), with the dichlorobenzyl group influencing receptor specificity .

- Comparison: The position of chlorine substituents on the benzyl group (3,4 in CITCO vs. 2,6 in the target compound) significantly impacts receptor selectivity. Meta/para-substituted dichlorobenzyl groups (as in CITCO) favor CAR activation, whereas ortho-substituted analogs (as in the target compound) may sterically hinder binding to CAR but enhance interactions with other targets (e.g., muscarinic receptors or collagenases) . The morpholino group in the target compound may confer improved aqueous solubility compared to CITCO’s imidazothiazole core.

(S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid

- Structure: Dichlorobenzyl-substituted amino acid.

- Activity : Collagenase inhibitor (IC50 ≈ 10 μM) with binding affinity driven by hydrogen bonding (1.96 Å to Gln215) and π–π interactions (4.25 Å to Tyr201) .

- Comparison :

- The 2,6-dichlorobenzyl group in both compounds promotes strong hydrophobic and π-stacking interactions with aromatic residues in target proteins.

- In docking studies, the 2,6-dichloro substitution pattern yields lower Gibbs free energy (−6.5 kcal/mol) compared to 2,4-dichloro analogs (−6.4 kcal/mol), suggesting enhanced binding stability . This trend may extend to the target compound, where the 2,6-dichlorobenzyl group could optimize ligand-protein interactions.

Data Table: Key Properties of Compared Compounds

Research Implications and Gaps

- The 2,6-dichlorobenzyl group is a recurring pharmacophore in receptor modulators and enzyme inhibitors, with its ortho-substitution pattern favoring steric complementarity in binding pockets .

- The nitro and morpholino groups in the target compound remain understudied; their effects on bioavailability, toxicity, and off-target interactions warrant further investigation.

- Comparative studies using molecular dynamics simulations or in vitro assays could validate hypotheses derived from structural analogies.

Biological Activity

4-Morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS No. 866019-41-2) is a complex organic compound characterized by its unique structural features, which include morpholine, nitrobenzene, and oxime functionalities. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in enzyme inhibition and biochemical pathway studies.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 4-morpholino-3-nitrobenzaldehyde, which reacts with 2,6-dichlorobenzyl hydroxylamine to form the oxime derivative. Common solvents used include ethanol or methanol, with heating often required to facilitate the reaction .

The biological activity of 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, while the morpholine ring and oxime group may form hydrogen bonds or coordinate with metal ions. This interaction can inhibit enzyme activity, making it a useful probe in biochemical research .

- Biochemical Pathways : The compound may serve as a tool for studying specific biochemical pathways due to its ability to modify enzyme functions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Enzyme Inhibition Studies : Research has shown that 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime effectively inhibits specific enzymes involved in metabolic pathways. For instance, studies indicated that the compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

- Biochemical Pathway Analysis : In a study focusing on cancer cell metabolism, this compound was utilized to probe the glycolytic pathway. It was found to affect key enzymes involved in glucose metabolism, suggesting its potential role in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, and how can reaction parameters be optimized?

- Methodological Answer : Multi-step synthesis is typically required, starting with nitration and morpholine substitution on a benzene ring, followed by oxime formation. Key parameters include temperature control (e.g., avoiding nitro group decomposition above 150°C), stoichiometric ratios of intermediates, and catalysts like Pd(PPh₃)₄ for coupling reactions. Purification via column chromatography or recrystallization ensures >97.0% purity, as seen in analogous morpholine derivatives .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the morpholino and nitro substituents, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight. For example, in related compounds, CAS RN and InChIKey data from PubChem/DSSTox are cross-referenced for structural validation .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer : Similar nitro-aromatic compounds require storage at −20°C in inert atmospheres (e.g., argon) to prevent oxidation. Desiccants are used to mitigate hygroscopic degradation, as noted for morpholine-containing pharmaceuticals .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro and oxime functional groups in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA model electron density distributions. PubChem’s InChI and DSSTox databases provide baseline molecular properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic attack .

Q. What strategies resolve contradictions in spectral data during characterization of derivatives?

- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or steric effects. Cross-validation with X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) clarifies structural ambiguities. For example, triazine derivatives in Monatshefte für Chemie required heteronuclear coupling analysis to confirm regiochemistry .

Q. How do electronic effects of the morpholino group influence catalytic applications in cross-coupling reactions?

- Methodological Answer : The electron-donating morpholino group stabilizes intermediates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Optimizing ligands like Tris-o-furylphosphine (tfp) or Pd(PPh₃)₄ enhances catalytic efficiency, as demonstrated in analogous organometallic syntheses .

Q. What experimental designs assess oxidative stability under varying pH and temperature?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40–80°C, followed by HPLC monitoring. For nitro-aromatics, degradation products (e.g., nitroso derivatives) are identified via LC-MS, guided by protocols from pharmaceutical reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.